molecular formula C6H8N2O2S B11914516 2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 653600-67-0

2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B11914516
CAS No.: 653600-67-0
M. Wt: 172.21 g/mol
InChI Key: ZWISZLKQZPEDNT-UHFFFAOYSA-N
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Description

2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a unique compound that features both an aziridine ring and a thiazole ring The aziridine ring is a three-membered nitrogen-containing ring, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the formation of the aziridine ring followed by the construction of the thiazole ring. One common method involves the reaction of an aziridine precursor with a thiazole derivative under specific conditions. For example, the aziridine ring can be formed through the reaction of an epoxide with an amine, followed by cyclization to form the aziridine ring. The thiazole ring can then be constructed through a cyclization reaction involving a thiourea derivative and a halogenated precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening can lead to the formation of amino alcohols or thiol derivatives, while oxidation and reduction can lead to sulfoxides or sulfides .

Mechanism of Action

The mechanism of action of 2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves the interaction of its aziridine and thiazole rings with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazole ring can participate in redox reactions, affecting cellular pathways involving sulfur and nitrogen atoms . These interactions can lead to the modulation of enzyme activity and the disruption of cellular processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the aziridine and thiazole rings, as well as the carboxylic acid group

Properties

CAS No.

653600-67-0

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-(aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c9-6(10)4-2-11-5(8-4)3-1-7-3/h3-4,7H,1-2H2,(H,9,10)

InChI Key

ZWISZLKQZPEDNT-UHFFFAOYSA-N

Canonical SMILES

C1C(N1)C2=NC(CS2)C(=O)O

Origin of Product

United States

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